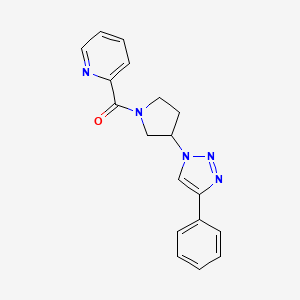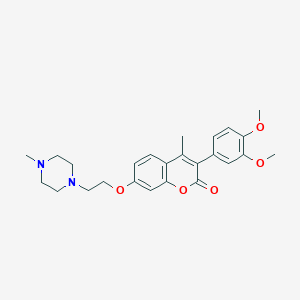
(2-Bromo-6-fluorophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-6-fluorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6BrFN2 and a molecular weight of 205.0276432 . It is used in the synthesis of various chemical products .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a bromine atom at the 2nd position and a fluorine atom at the 6th position. The phenyl ring is also attached to a hydrazine group .Physical And Chemical Properties Analysis
“this compound” is a light yellow to yellow powder or crystals . It has a molecular weight of 205.03 and is stored at refrigerator temperatures .Aplicaciones Científicas De Investigación
Fluorescent Probes for Hydrazine Detection
Hydrazine is widely utilized in chemical industry, pharmaceutical manufacturing, and agricultural production. Its detection is crucial due to its acute toxicity and potential threats to ecosystem and human health. Research has led to the development of novel fluorescent probes that can sensitively and selectively detect N2H4. For instance, a study introduced a ratiometric fluorescent probe with a large Stokes shift, utilizing dicyanoisophorone as the fluorescent group and 4-bromobutyryl moiety as the recognition site. This probe exhibits low cytotoxicity, reasonable cell permeability, and a low detection limit, making it suitable for environmental water systems and fluorescence imaging of N2H4 in biological samples such as HeLa cells and zebrafish (Meiqing Zhu et al., 2019).
Environmental and Biological Sensing
Hydrazine's extensive use across various industries necessitates robust monitoring methods due to its potential health risks and environmental pollution. Innovations in fluorometric molecular sensing have produced next-generation fluorescent probes that enable traceable hydrazine detection in diverse environments. These probes show fast and intuitive fluorescence transformations, essential for real-time sensing, soil analysis, and biological imaging (Yuna Jung et al., 2019).
Analytical and Chemical Research
The synthesis and study of Schiff bases containing 2,4-disubstituted thiazole ring, derived from hydrazine compounds, have demonstrated significant antimicrobial activities. These findings highlight the potential of (2-Bromo-6-fluorophenyl)hydrazine derivatives in developing new antibacterial and antifungal agents, contributing to medical and pharmaceutical research (S. Bharti et al., 2010).
Advancements in Sensing Technologies
Research has also led to the creation of a novel fluorescent probe for sensitive detection and imaging of hydrazine in living cells. This development underscores the importance of these compounds in enhancing detection techniques, not only in environmental settings but also in advancing cellular biology studies, by facilitating the imaging of hydrazine within living organisms (Wen Chen et al., 2017).
Safety and Hazards
“(2-Bromo-6-fluorophenyl)hydrazine” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
(2-bromo-6-fluorophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJHSDHMSSZQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2841581.png)
![8-fluoro-2-(2-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841582.png)

![6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2841584.png)


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2841589.png)

![N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2841593.png)
![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2841596.png)
![N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2841597.png)

![9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2841603.png)